molecular formula C18H19FN2O3 B2672669 N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-24-4

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2672669
CAS No.: 2034237-24-4
M. Wt: 330.359
InChI Key: OXDSAMVYIVUCNT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide core substituted with a 4-fluorobenzyl group and a tetrahydrofuran-2-yl methoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The key steps include:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the nicotinamide core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran-2-yl Methoxy Group: The final step involves the reaction of the intermediate compound with tetrahydrofuran-2-yl methanol under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine
  • 1-(4-fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine

Uniqueness

N-(4-fluorobenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-15-6-3-13(4-7-15)10-21-18(22)14-5-8-17(20-11-14)24-12-16-2-1-9-23-16/h3-8,11,16H,1-2,9-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDSAMVYIVUCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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